3-Bromobenzyl thiocyanate
CAS No.: 1206228-39-8
Cat. No.: VC3363667
Molecular Formula: C8H6BrNS
Molecular Weight: 228.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206228-39-8 |
---|---|
Molecular Formula | C8H6BrNS |
Molecular Weight | 228.11 g/mol |
IUPAC Name | (3-bromophenyl)methyl thiocyanate |
Standard InChI | InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-11-6-10/h1-4H,5H2 |
Standard InChI Key | KHSISEQWLYWJPM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Br)CSC#N |
Canonical SMILES | C1=CC(=CC(=C1)Br)CSC#N |
Introduction
Chemical Structure and Properties
3-Bromobenzyl thiocyanate has the molecular formula C8H6BrNS, with a molecular weight of 228.11 g/mol, identical to its para-substituted isomer. The structure consists of a benzene ring with a bromine atom at the meta position and a thiocyanate group (-SCN) connected via a methylene bridge.
The meta-substitution pattern creates a distinct electronic distribution compared to the para-substituted variant. While 4-bromobenzyl thiocyanate has the bromine in a position that allows for specific resonance effects throughout the molecule, the meta-substituted variant exhibits different electronic characteristics that influence its chemical behavior.
Based on the properties of similar compounds, 3-bromobenzyl thiocyanate is likely a crystalline solid with limited water solubility but good solubility in organic solvents such as acetone, acetonitrile, and dichloromethane. The physical properties comparison with its isomer is presented in Table 1.
Table 1: Comparative Physical Properties of Bromobenzyl Thiocyanates
Property | 3-Bromobenzyl Thiocyanate | 4-Bromobenzyl Thiocyanate |
---|---|---|
Molecular Formula | C8H6BrNS | C8H6BrNS |
Molecular Weight | 228.11 g/mol | 228.11 g/mol |
Physical State | Crystalline solid (predicted) | Crystalline solid |
Solubility | Predicted soluble in organic solvents | Soluble in acetone, acetonitrile |
CAS Number | Not assigned | 2740-89-8 |
Synthesis Methods
The synthesis of 3-bromobenzyl thiocyanate would likely follow similar routes to those established for 4-bromobenzyl thiocyanate, with appropriate adjustments for the different starting material. The most direct synthetic approach would involve nucleophilic substitution between 3-bromobenzyl chloride (or bromide) and potassium thiocyanate.
The reaction typically proceeds through an SN2 mechanism, with the thiocyanate anion acting as the nucleophile. Based on established procedures for similar compounds, the synthesis would involve:
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Mixing 3-bromobenzyl chloride with potassium thiocyanate (typically in slight excess)
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Using a polar aprotic solvent such as acetonitrile or acetone
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Maintaining reflux conditions for approximately 2-3 hours
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Isolation through filtration to remove inorganic salts
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Purification via recrystallization or column chromatography
The synthetic conditions comparison is presented in Table 2.
Table 2: Comparative Synthesis Conditions for Bromobenzyl Thiocyanates
Parameter | Conditions for 3-Bromobenzyl Thiocyanate | Conditions for 4-Bromobenzyl Thiocyanate |
---|---|---|
Starting Material | 3-Bromobenzyl chloride | 4-Bromobenzyl chloride |
Nucleophile | Potassium thiocyanate | Potassium thiocyanate |
Solvent | Acetonitrile or acetone (predicted) | Acetonitrile |
Temperature | Reflux (80-85°C) (predicted) | Reflux conditions |
Reaction Time | 2-3 hours (predicted) | Approximately 2 hours |
Purification | Recrystallization or column chromatography | Filtration and recrystallization |
Alternative synthetic approaches might include direct thiocyanation of 3-bromobenzyl alcohol or metal-catalyzed cross-coupling reactions with appropriate precursors.
Chemical Reactivity
The reactivity of 3-bromobenzyl thiocyanate is governed by both the bromine substituent and the thiocyanate functional group. Based on chemical principles and the known reactivity of 4-bromobenzyl thiocyanate, several reaction types can be anticipated.
Nucleophilic Substitution Reactions
Reaction Type | 3-Bromobenzyl Thiocyanate | 4-Bromobenzyl Thiocyanate |
---|---|---|
Nucleophilic Substitution | Moderate to high reactivity | Moderate to high reactivity |
Electrophilic Aromatic Substitution | Directed to positions 2, 4, and 6 | Directed to positions 2 and 6 |
Oxidation of Thiocyanate | Forms sulfoxides and sulfones | Forms sulfoxides and sulfones |
Reduction of Thiocyanate | Forms thiols | Forms thiols |
Metal-Catalyzed Coupling | Viable at C-Br bond | Viable at C-Br bond |
Analytical Characterization
The characterization of 3-bromobenzyl thiocyanate would typically involve a comprehensive suite of analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive patterns for 3-bromobenzyl thiocyanate. The aromatic protons would show a characteristic splitting pattern for meta-substitution, distinguishable from the para-substituted isomer. The benzyl methylene protons would typically appear as a singlet around 4.3-4.5 ppm.
Infrared (IR) spectroscopy would display characteristic absorption bands, notably the C≡N stretching vibration of the thiocyanate group (typically around 2150-2170 cm⁻¹) and C-Br stretching (around 650-780 cm⁻¹).
Mass Spectrometry
Mass spectrometry would provide molecular weight confirmation and characteristic fragmentation patterns. The molecular ion would show the distinctive isotope pattern associated with bromine (m/z 228/230 with approximately 1:1 ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br).
X-ray Crystallography
Single-crystal X-ray diffraction would provide definitive confirmation of the molecular structure, including precise bond lengths, angles, and the spatial arrangement of the bromine atom and thiocyanate group.
Table 4: Predicted Spectroscopic Data for 3-Bromobenzyl Thiocyanate
Spectroscopic Method | Key Features | Expected Values |
---|---|---|
¹H NMR | Aromatic proton pattern | 7.2-7.6 ppm (complex multiplet) |
Benzyl CH₂ | 4.3-4.5 ppm (singlet) | |
¹³C NMR | Thiocyanate carbon | 110-112 ppm |
Benzyl carbon | 35-37 ppm | |
Aromatic carbons | 122-135 ppm | |
IR | C≡N stretching | 2150-2170 cm⁻¹ |
C-Br stretching | 650-780 cm⁻¹ | |
Mass Spectrometry | Molecular ion | m/z 228/230 (bromine isotope pattern) |
Fragment ions | m/z 149/151 (loss of SCN) | |
m/z 70 (SCN fragment) |
Toxicological Considerations
Toxicity Profile
Toxicological evaluations of related thiocyanates have shown varying degrees of toxicity toward different organisms. Studies with model organisms like brine shrimp and bacterial strains such as Bacillus subtilis have demonstrated moderate toxic effects for some halogenated benzyl thiocyanates. The bromine substituent might enhance lipophilicity and tissue penetration, potentially affecting the toxicokinetic profile.
Environmental Considerations
As a halogenated organic compound, 3-bromobenzyl thiocyanate would likely persist in the environment and could potentially bioaccumulate. Proper containment and disposal protocols would be essential to minimize environmental impact.
Research Perspectives
Several promising research directions could expand our understanding of 3-bromobenzyl thiocyanate:
Comparative Structure-Activity Studies
Systematic comparisons of the physical, chemical, and biological properties of 3-bromobenzyl thiocyanate with its ortho- and para-substituted isomers would provide valuable insights into structure-activity relationships and the influence of substitution patterns on reactivity and biological activity.
Synthetic Applications
Investigation of 3-bromobenzyl thiocyanate as a synthetic intermediate in the preparation of more complex molecules could expand its utility in organic synthesis. The combination of the thiocyanate group and the bromine substituent at the meta position offers multiple functionalization possibilities.
Advanced Analytical Methods
Development of advanced analytical methods for the characterization and quantification of 3-bromobenzyl thiocyanate in various matrices would facilitate its study and application. This might include specialized chromatographic techniques, spectroscopic methods, or sensor technologies.
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